5,6,7,8-tetrahydroquinoline-2-thiol
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Overview
Description
5,6,7,8-Tetrahydroquinoline-2-thiol is a heterocyclic compound with the molecular formula C9H11NS. It is a derivative of quinoline, characterized by the presence of a thiol group at the second position and a partially saturated ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroquinoline-2-thiol typically involves the reaction of 5,6,7,8-tetrahydroquinoline with sulfur-containing reagents. One common method involves the lithiation of 5,6,7,8-tetrahydroquinoline followed by reaction with sulfur or sulfur-containing compounds . Another approach includes the use of thiourea as a sulfur source under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of reagents and reaction conditions can be tailored to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydroquinoline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydroquinoline derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroquinoline-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiproliferative effects on tumor cells.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroquinoline-2-thiol involves its interaction with biological targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the thiol group, making it less reactive in certain chemical reactions.
2-Methyl-5,6,7,8-tetrahydroquinoline: Contains a methyl group at the second position instead of a thiol group, leading to different chemical properties and biological activities.
Uniqueness
5,6,7,8-Tetrahydroquinoline-2-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
73866-60-1 |
---|---|
Molecular Formula |
C9H11NS |
Molecular Weight |
165.3 |
Purity |
95 |
Origin of Product |
United States |
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